Home > Products > Screening Compounds P94465 > Melphalan flufenamide
Melphalan flufenamide - 380449-51-4

Melphalan flufenamide

Catalog Number: EVT-274731
CAS Number: 380449-51-4
Molecular Formula: C24H30Cl2FN3O3
Molecular Weight: 498.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melphalan flufenamide, also known as melflufen or J1, is a prodrug of [melphalan]. Melphalan flufenamide is more readily uptaken by cells than melphalan, and is cleaved to the active metabolite by aminopeptidases. In vitro models show that melphalan is 10 to hundreds of times more potent than melphalan. The increased potency makes melphalan flufenamide a treatment option for patients with relapsed or refractory multiple myeloma who have attempted at least 4 lines of therapy already. Melphalan flufenamide was granted FDA approval on 26 February 2021.. It has since been withdrawn from the market in the wake of the phase 3 OCEAN trial which showed a decrease in overall survival in comparison to standard treatment with [pomalidomide] and [dexamethasone] despite superior progression-free survival.
Melphalan flufenamide is an Alkylating Drug. The mechanism of action of melphalan flufenamide is as an Alkylating Activity.
Melphalan Flufenamide is a peptide-drug conjugate composed of a peptide conjugated, via an aminopeptidase-targeting linkage, to the alkylating agent melphalan, with potential antineoplastic and anti-angiogenic activities. Upon administration, the highly lipophilic melphalan flufenamide penetrates cell membranes and enters cells. In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by peptidases to release the hydrophilic alkylating agent melphalan. This results in the specific release and accumulation of melphalan in aminopeptidase-positive tumor cells. Melphalan alkylates DNA at the N7 position of guanine residues and induces DNA intra- and inter-strand cross-linkages. This results in the inhibition of DNA and RNA synthesis and the induction of apoptosis, thereby inhibiting tumor cell proliferation. Peptidases are overexpressed by certain cancer cells. The administration of melphalan flufenamide allows for enhanced efficacy and reduced toxicity compared to melphalan.
Synthesis Analysis

Melphalan flufenamide can be synthesized through various methods, primarily focusing on the conjugation of melphalan with a peptide. The synthesis involves:

  1. Peptide Synthesis: The peptide component is synthesized using solid-phase peptide synthesis techniques, ensuring high purity and yield.
  2. Conjugation: The alkylating agent melphalan is conjugated to the peptide through a stable linker that can be cleaved by aminopeptidases within target cancer cells.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to remove any unreacted starting materials or by-products.

Technical details regarding the synthesis emphasize the importance of maintaining the integrity of both the peptide and the alkylating agent during the conjugation process to ensure therapeutic efficacy .

Molecular Structure Analysis

The molecular structure of melphalan flufenamide consists of a melphalan moiety connected to a peptide via an ester bond. The structure can be represented as follows:

  • Chemical Formula: C19_{19}H22_{22}Cl2_{2}F1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 429.30 g/mol

Key structural features include:

  • An aromatic ring system typical of alkylating agents.
  • A fluorine atom that enhances lipophilicity.
  • A peptide chain that facilitates selective uptake by cancer cells.

Data from X-ray crystallography or NMR spectroscopy could provide further insights into the three-dimensional arrangement of atoms in this compound .

Chemical Reactions Analysis

Melphalan flufenamide undergoes several key reactions upon administration:

  1. Hydrolysis: In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by specific peptidases, releasing melphalan.
  2. Alkylation: The released melphalan then interacts with DNA, primarily targeting the N7 position of guanine residues. This results in intra- and inter-strand cross-linking.
  3. Cellular Response: The cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.

These reactions highlight the dual mechanism of action where both the peptide component and the alkylating agent contribute to its therapeutic effects .

Mechanism of Action

The mechanism of action for melphalan flufenamide involves:

  1. Cell Penetration: Due to its lipophilicity, melphalan flufenamide easily crosses cell membranes.
  2. Selective Activation: Once inside aminopeptidase-positive tumor cells, it is hydrolyzed into melphalan by intracellular peptidases.
  3. DNA Interaction: The released melphalan forms covalent bonds with DNA, leading to cross-linking that disrupts DNA function.

This targeted approach allows for higher concentrations of active drug within cancer cells compared to traditional administration routes, thereby enhancing efficacy while reducing side effects associated with systemic exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Melphalan flufenamide is stable under dry conditions but may degrade in aqueous solutions over time.
  • pH Sensitivity: Optimal activity is often observed at physiological pH levels.

Relevant analyses include stability studies under various conditions and solubility profiles in different solvents to ensure proper formulation for clinical use .

Applications

Melphalan flufenamide has significant applications in oncology:

  1. Cancer Treatment: Primarily used for treating multiple myeloma; it has shown promising results in clinical trials due to its enhanced efficacy compared to free melphalan.
  2. Research Tool: Used in studies exploring mechanisms of drug resistance in cancer therapy and potential combinations with other therapeutic agents.

The targeted nature of this compound presents opportunities for further development in treating other malignancies characterized by aminopeptidase overexpression .

Introduction to Alkylating Peptide-Drug Conjugates (PDCs)

Historical Evolution of Nitrogen Mustard Derivatives in Oncology

The development of nitrogen mustard derivatives represents a cornerstone in cancer chemotherapy, originating from the observation of lymphocytopenic effects following sulfur mustard exposure during World War I. These bifunctional alkylating agents function through the formation of highly reactive aziridinium intermediates that covalently bind to DNA nucleophilic sites (primarily the N-7 position of guanine and N-3 position of adenine), inducing cross-links that disrupt DNA replication and transcription. First-generation agents like mechlorethamine (mustine hydrochloride) demonstrated efficacy against hematologic malignancies but suffered from poor therapeutic indices and chemical instability.

Table 1: Evolution of Key Nitrogen Mustard Derivatives

CompoundKey Structural FeaturesPrimary LimitationsClinical Impact
MechlorethamineBis-(2-chloroethyl)methylamineExtreme reactivity; vesicant propertiesFoundation for Hodgkin lymphoma treatment
ChlorambucilAromatic mustard linked to butyric acidSlow aziridinium formation; metabolic variabilityChronic lymphocytic leukemia standard
MelphalanMustard conjugated to L-phenylalanineHydrolytic instability; variable oral bioavailabilityMultiple myeloma backbone therapy
BendamustinePurine benzimidazole conjugatePartial cross-resistance with other alkylatorsRituximab combination in lymphomas

Melphalan (L-phenylalanine mustard), introduced in the 1960s, represented a significant advancement by leveraging amino acid transporters for enhanced cellular uptake in plasma cells. However, its clinical utility has been hampered by rapid hydrolysis at physiological pH (generating inactive mono- and dihydroxy derivatives), unpredictable pharmacokinetics, and development of resistance through increased DNA repair and reduced transporter expression. These limitations underscored the need for alkylators with improved stability, tumor selectivity, and ability to overcome resistance mechanisms prevalent in relapsed/refractory malignancies [3] [7].

Rationale for Peptide-Drug Conjugate Development: Targeting Aminopeptidase Overexpression

Peptide-Drug Conjugates (PDCs) constitute an emerging class of targeted therapeutics designed to overcome the non-specific cytotoxicity of conventional chemotherapeutics. Their architecture follows a modular design: 1) a tumor-homing peptide sequence, 2) a cleavable linker responsive to tumor-specific enzymes, and 3) a cytotoxic payload. For hematologic malignancies like multiple myeloma, PDCs exploit the differential expression of peptidases between malignant and normal tissues. Aminopeptidases—particularly aminopeptidase N (APN/CD13)—are overexpressed in myeloma cells and within the bone marrow microenvironment. These zinc-dependent exopeptidases catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, playing crucial roles in protein turnover, peptide signaling, and antigen presentation [1] [4].

Key Rationale for Aminopeptidase-Targeted PDCs:

  • Enhanced Specificity: Malignant plasma cells exhibit up to 10-fold higher aminopeptidase activity compared to normal hematopoietic stem cells, creating a therapeutic window.
  • Substrate Trapping: Hydrophobic PDCs diffuse rapidly across membranes but release hydrophilic payloads upon hydrolysis, leading to intracellular entrapment and accumulation.
  • Overcoming Resistance: Enzyme-mediated activation bypasses transporter-dependent uptake mechanisms commonly impaired in alkylator-resistant cells.
  • Microenvironment Modulation: Aminopeptidases within bone marrow stromal cells may contribute to localized drug activation, targeting both myeloma cells and supportive niches [1] [4] [7].

Single-cell analyses of bone marrow mononuclear cells from myeloma patients confirmed elevated aminopeptidase expression correlates with enhanced sensitivity to melphalan flufenamide. Notably, trisomy 11—a cytogenetic abnormality associated with reduced peptidase activity—confers decreased drug sensitivity, validating aminopeptidases as the primary activation mechanism [4].

Melphalan Flufenamide as a Paradigm Shift in Alkylator Design

Melphalan flufenamide (melflufen; INN: melphalan flufenamide) represents a first-in-class alkylating PDC engineered to leverage aminopeptidase overexpression. Its structure comprises melphalan conjugated via an amide bond to para-fluoro-L-phenylalanine, creating a highly lipophilic prodrug (logP >2). This modification fundamentally alters its pharmacokinetic and pharmacodynamic profile compared to unconjugated melphalan:

Mechanism of Action:

  • Passive Diffusion: The lipophilic conjugate bypasses solute carriers, entering cells within seconds via passive diffusion.
  • Enzymatic Activation: Intracellular aminopeptidases cleave the para-fluoro-L-phenylalanine moiety, releasing hydrophilic melphalan and ethylenediamine derivatives.
  • DNA Alkylation: Released alkylators form DNA cross-links, inducing irreversible double-strand breaks and apoptosis.
  • Bystander Effect: Hydrolyzed payloads may diffuse to adjacent cells due to concentration gradients, amplifying antitumor activity [3] [7].

Table 2: Biochemical Properties of Melphalan Flufenamide vs. Melphalan

PropertyMelphalan FlufenamideMelphalanBiological Consequence
Lipophilicity (logP)>2-1.450-100x faster cellular uptake
Activation MechanismIntracellular aminopeptidasesSpontaneous hydrolysisTumor-selective activation
Cellular Uptake RoutePassive diffusionLAT1/SLC7A5 transportersActivity in transporter-deficient cells
Intracellular Half-lifeMinutes (rapid hydrolysis)Hours (slow hydrolysis)Higher peak alkylator concentrations
IC50 in Myeloma Cells10-600x lower than melphalanReference concentrationPotency in bortezomib-resistant models

The critical innovation lies in exploiting aminopeptidases as "biological catalysts" for site-specific activation. In vitro studies demonstrate 10-600-fold greater cytotoxicity compared to equimolar melphalan across myeloma cell lines, including those resistant to bortezomib and conventional alkylators. This potency enhancement stems from rapid intracellular drug accumulation exceeding efflux pump capacity, achieving alkylator concentrations unattainable with melphalan itself. Resistance is further mitigated by the compound’s independence from membrane transporters frequently downregulated in refractory disease [1] [3] [7].

Structural Optimization Insights:

  • The para-fluoro substituent on phenylalanine enhances peptidase affinity and modulates electron withdrawal, stabilizing the prodrug during circulation.
  • Amide bond geometry optimizes hydrolysis kinetics, balancing plasma stability against efficient intracellular activation.
  • Metabolically stable ethyl ester prevents premature de-esterification observed in earlier peptide-alkylator conjugates [3] [6].

This PDC strategy transforms melphalan from a conventional alkylator into a tumor-targeted prodrug, establishing melphalan flufenamide as a paradigm shift in cytotoxic drug design for hematologic malignancies.

Properties

CAS Number

380449-51-4

Product Name

Melphalan flufenamide

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate

Molecular Formula

C24H30Cl2FN3O3

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1

InChI Key

YQZNKYXGZSVEHI-VXKWHMMOSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N

Solubility

Soluble in DMSO, not in water

Synonyms

J-1; J1; J 1; Prodrug J-1, Melflufen, Melphalan flufenamide

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.